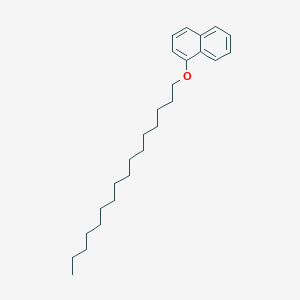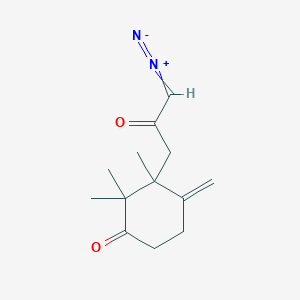
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a diazonium group, a cyclohexyl ring, and an enolate moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Diazonium Group: The diazonium group can be introduced via diazotization of an amine precursor using nitrous acid under acidic conditions.
Formation of the Enolate: The enolate moiety can be formed through deprotonation of a carbonyl compound using a strong base such as sodium hydride or lithium diisopropylamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Copper(I) chloride for Sandmeyer reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in diazonium coupling reactions.
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate involves its interaction with molecular targets through its diazonium and enolate groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The molecular pathways involved may include nucleophilic substitution, electrophilic addition, and radical formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Diazonio-3-(1,2,2-trimethyl-3-oxocyclohexyl)prop-1-en-2-olate: Lacks the methylidene group, leading to different reactivity and applications.
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-hydroxycyclohexyl)prop-1-en-2-olate: Contains a hydroxy group instead of a keto group, affecting its chemical behavior.
Uniqueness
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate is unique due to the presence of both a diazonium group and an enolate moiety, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
222615-13-6 |
|---|---|
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
3-(3-diazo-2-oxopropyl)-2,2,3-trimethyl-4-methylidenecyclohexan-1-one |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-6-11(17)12(2,3)13(9,4)7-10(16)8-15-14/h8H,1,5-7H2,2-4H3 |
Clé InChI |
DUHGGGOIPDUIAU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CCC(=C)C1(C)CC(=O)C=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


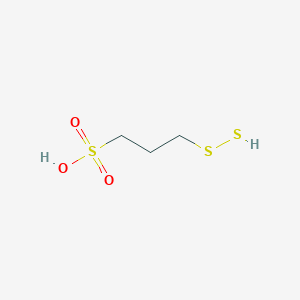
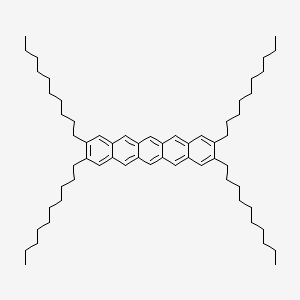
![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)
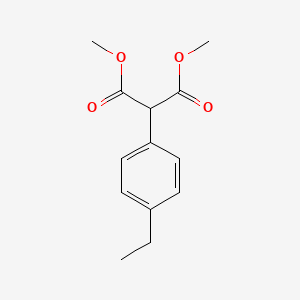
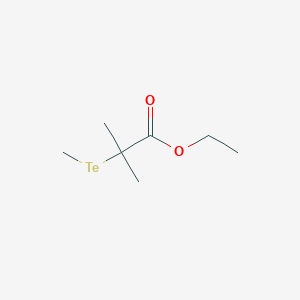
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)
![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
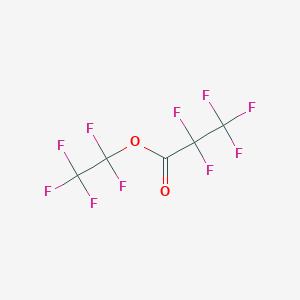
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
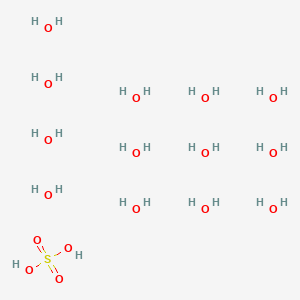
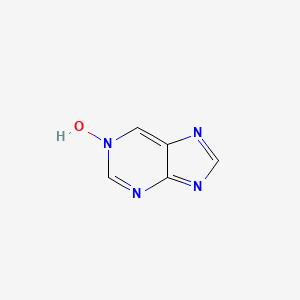
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
